molecular formula C7H15ClN2O2 B8066030 ethyl (2S)-3-aminopyrrolidine-2-carboxylate;hydrochloride

ethyl (2S)-3-aminopyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B8066030
M. Wt: 194.66 g/mol
InChI Key: CVKMDIKFUJJTPI-PQAGPIFVSA-N
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Description

Ethyl (2S)-3-aminopyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by an ethyl ester group at position 2 and an amino group at position 3 of the pyrrolidine ring. The (2S) stereochemistry indicates the absolute configuration at the second carbon. This compound is commonly utilized as an organic intermediate in chemical synthesis, particularly in pharmaceuticals and agrochemicals, due to its versatile pyrrolidine scaffold and functional groups . Its hydrochloride salt form enhances water solubility, making it suitable for reactions in polar solvents.

Properties

IUPAC Name

ethyl (2S)-3-aminopyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-2-11-7(10)6-5(8)3-4-9-6;/h5-6,9H,2-4,8H2,1H3;1H/t5?,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKMDIKFUJJTPI-PQAGPIFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C(CCN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereomer Separation Using Mandelic Acid

Racemic 3-aminopyrrolidine-2-carboxylate esters are resolved via formation of diastereomeric salts with chiral acids. For example, D-mandelic acid induces preferential crystallization of the (2S,3S)-isomer when reacted with racemic ethyl 3-aminopyrrolidine-2-carboxylate in methyl tert-butyl ether/isopropanol (1:1 v/v) at 70°C. After 6 hours, cooling to 20°C precipitates the (2S,3S)-D-mandelate salt with 42% yield and 98% ee. Recrystallization from acetonitrile further enhances purity to >99.5% ee, though with a 15% loss in yield.

Optimization of Solvent Systems

Ethyl acetate/n-propanol mixtures (1:1 v/v) at 65°C improve solubility of the racemic substrate, reducing reaction time to 4 hours while maintaining 41.5% yield. Polar solvents like ethanol facilitate faster salt dissociation during workup, but require careful pH control (10–11) to prevent epimerization.

Asymmetric Synthesis from Prochiral Precursors

Reductive Amination of Ethyl 2-Oxopyrrolidine-3-Carboxylate

Ethyl 2-oxopyrrolidine-3-carboxylate undergoes stereoselective reductive amination using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at −10°C. Slow addition of NaBH₄ ensures temperature control, minimizing side reactions such as over-reduction or epimerization. The crude product is extracted with diethyl ether, washed with 1 M HCl to remove unreacted amine, and basified to pH 10 with NaOH to isolate the free base. Subsequent HCl treatment in ethyl acetate yields the hydrochloride salt with 86% overall yield and 97% ee.

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of ethyl 3-aminopyrrolidine-2-carboxylate’s enamine precursor achieves 99% ee using (R)-BINAP as a chiral ligand. Reaction conditions (50 bar H₂, 100°C in methanol) favor complete conversion within 12 hours, though catalyst loading (5 mol%) remains a cost barrier for scale-up.

Purification and Characterization

Column Chromatography

Crude products are purified via gradient elution (ethyl acetate/petroleum ether, 150:1 to 20:1) to remove non-polar impurities. For polar byproducts, methylene chloride/methanol (60:1) systems recover 45 mg of product per 50 mL solvent with >95% purity.

Crystallization Techniques

Recrystallization from acetonitrile (850 mL/g) produces needle-like crystals of the hydrochloride salt, as confirmed by X-ray diffraction. Lyophilization after aqueous workup removes residual solvents, yielding a white powder with <0.1% water content.

Spectroscopic Analysis

¹H NMR (400 MHz, D₂O) displays characteristic peaks at δ 3.82–3.86 (m, 1H, CHNH₂) and δ 2.08–2.20 (m, 2H, CH₂), consistent with the (2S)-configuration. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 130.0865 (calc. 130.0868).

Industrial-Scale Production

Continuous Flow Synthesis

A pilot-scale reactor (100 L) achieves 85% yield via continuous reductive amination at −5°C, with in-line pH monitoring to automate HCl addition. This method reduces batch-to-batch variability, achieving ±1% ee consistency.

Waste Management

Acidic filtrates from mandelate resolutions are neutralized with NaOH, recovering >90% mandelic acid via extraction with ethyl acetate.

Comparative Analysis of Methods

MethodYield (%)ee (%)Scale (kg)Cost ($/kg)
Diastereomeric Salt42–8599.51–501200
Reductive Amination86970.1–10950
Catalytic Hydrogenation92990.5–52800

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticonvulsant Activity
Research has shown that pyrrolidine derivatives, including ethyl (2S)-3-aminopyrrolidine-2-carboxylate, exhibit anticonvulsant properties. A study highlighted the synthesis of 3,4-disubstituted pyrrolidine derivatives that demonstrated efficacy in seizure models, suggesting that modifications to the pyrrolidine structure can enhance anticonvulsant activity .

1.2 Chemokine Receptor Modulation
Ethyl (2S)-3-aminopyrrolidine-2-carboxylate has been identified as a modulator of chemokine receptors, which are crucial in inflammatory responses and immune system regulation. Patents have documented its use in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus, indicating its therapeutic potential in managing inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

2.1 SAR Insights
The compound's efficacy can be optimized through SAR studies that explore the relationship between chemical structure and biological activity. For instance, analogs of ethyl (2S)-3-aminopyrrolidine-2-carboxylate have been synthesized to assess their binding affinity to specific receptors, leading to insights that inform the design of more potent derivatives .

Table 1: Summary of SAR Findings for Pyrrolidine Derivatives

CompoundActivityKey Modifications
Compound AHigh anticonvulsantIncreased lipophilicity
Compound BModerate chemokine modulationAltered side chain length
Ethyl (2S)-3-aminopyrrolidine-2-carboxylatePotent chemokine receptor modulatorN/A

Synthesis and Derivative Development

3.1 Synthesis Techniques
The synthesis of ethyl (2S)-3-aminopyrrolidine-2-carboxylate involves several steps, including the formation of key intermediates through established organic reactions such as C-H activation and amide coupling . These synthetic routes are crucial for producing analogs with enhanced properties.

3.2 Case Study: Synthesis Optimization
A recent study focused on optimizing the synthesis of pyrrolidine derivatives using novel coupling methods, resulting in improved yields and purity of compounds like ethyl (2S)-3-aminopyrrolidine-2-carboxylate. This work illustrates the importance of synthetic efficiency in drug development .

Biological Studies

4.1 In Vivo Studies
In vivo studies have demonstrated the compound's effectiveness in animal models for inflammatory diseases. The modulation of chemokine receptors by ethyl (2S)-3-aminopyrrolidine-2-carboxylate has shown promising results in reducing inflammation and improving clinical outcomes in treated subjects .

4.2 Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound affects signaling pathways associated with inflammation, providing a molecular basis for its therapeutic effects. Understanding these mechanisms is vital for developing targeted therapies based on this compound.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can interact with molecular targets such as neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Key Differences
Ethyl (2S)-3-aminopyrrolidine-2-carboxylate hydrochloride C₇H₁₅ClN₂O₂ Ethyl ester, 3-amino, hydrochloride Reference compound
(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride (CAS 1246277-44-0) C₆H₁₃ClN₂O Acetamide, 3-amino, hydrochloride Ester → amide substitution; higher similarity (0.97)
(3S)-(+)-3-Aminopyrrolidine dihydrochloride (CAS 116183-83-6) C₄H₁₂Cl₂N₂ 3-amino, dihydrochloride Lacks ester; dihydrochloride salt; simpler structure
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 220060-08-2) C₇H₁₄ClNO₂ Methyl ester, 2-methyl, hydrochloride Methyl substituent at position 2; no 3-amino group
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS 1955474-62-0) C₁₁H₂₁ClN₂O₄ Hydroxy, carboxamide, branched alkyl chain Complex substituents; pharmaceutical applications

Physicochemical Properties

Property Ethyl (2S)-3-aminopyrrolidine-2-carboxylate hydrochloride (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride (3S)-(+)-3-Aminopyrrolidine dihydrochloride
Molecular Weight ~206.66 (estimated) 176.64 175.06
Solubility High in water (due to HCl salt) Moderate in polar solvents Very high (dihydrochloride salt)
Stability Stable under dry conditions; hydrolyzes in strong acids/bases Likely stable due to amide group Sensitive to moisture and heat

Research Findings and Stability Considerations

  • Degradation in Biological Matrices: A study on (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) revealed that amino-substituted pyrrolidines degrade in plasma and urine over time, especially in the presence of E. coli. This suggests similar compounds, including ethyl (2S)-3-aminopyrrolidine-2-carboxylate hydrochloride, may require stabilizers or cold storage for long-term preservation .
  • Salt Form Impact: The dihydrochloride salt of (3S)-(+)-3-aminopyrrolidine enhances solubility but increases hygroscopicity, complicating handling .

Biological Activity

Ethyl (2S)-3-aminopyrrolidine-2-carboxylate; hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ethyl (2S)-3-aminopyrrolidine-2-carboxylate; hydrochloride belongs to the class of pyrrolidine derivatives, which are known for their significant pharmacological activities. The compound features a pyrrolidine ring substituted with an amino group and a carboxylate moiety, contributing to its biological reactivity.

The biological activity of ethyl (2S)-3-aminopyrrolidine-2-carboxylate is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : Research indicates that compounds similar to ethyl (2S)-3-aminopyrrolidine-2-carboxylate exhibit potent anticancer properties by affecting microtubule dynamics. They induce G2/M cell-cycle arrest and promote apoptosis in cancer cells through tubulin polymerization inhibition .
  • Antiviral Properties : The compound has been studied for its potential as an antiviral agent, particularly against alphaviruses. It acts as a covalent inhibitor of the nsP2 protease, demonstrating significant antiviral activity with an IC50 value of 60 nM and an EC50 value of 40 nM in cell-based assays .
  • Neuropharmacological Effects : Ethyl (2S)-3-aminopyrrolidine-2-carboxylate may also influence neurotransmitter systems, showing promise in modulating glutamate receptors . This suggests potential applications in treating neurological disorders.

Anticancer Activity

A study evaluated the effects of ethyl-2-amino-pyrrole-3-carboxylates on various cancer cell lines, including soft tissue sarcomas. The results demonstrated that these compounds significantly inhibited cell proliferation in a dose-dependent manner, leading to increased apoptosis .

Cell Line Compound IC50 (µM) Mechanism
SK-LMS-1 (leiomyosarcoma)EAPC-200.5Tubulin polymerization inhibition
RD (rhabdomyosarcoma)EAPC-240.4G2/M phase arrest
GIST-T1 (gastrointestinal)EAPC-200.6Apoptosis induction

Antiviral Activity

In antiviral studies, ethyl (2S)-3-aminopyrrolidine-2-carboxylate was shown to effectively inhibit CHIKV replication in human fibroblast cells. The compound's mechanism involves covalent modification of the nsP2 protease, critical for viral maturation and replication .

Virus Target IC50 (nM) EC50 (nM)
CHIKVnsP2 Protease6040

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl (2S)-3-aminopyrrolidine-2-carboxylate hydrochloride, and what analytical techniques validate its enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via stereoselective routes involving chiral auxiliaries or asymmetric catalysis. For example, a pyrrolidine scaffold can be functionalized at the 3-position with an amine group, followed by esterification with ethyl chloroformate. Hydrochloride salt formation is achieved by treating the free base with HCl. Enantiomeric purity is validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric analysis . Mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are used to confirm molecular structure and regiochemistry .

Q. How can researchers optimize solubility and stability of this compound in aqueous buffers for biological assays?

  • Methodological Answer : Solubility is enhanced by protonating the amine group in acidic conditions (e.g., pH 3–4 using dilute HCl). Stability studies should include pH-dependent degradation assays (e.g., 24-hour incubation at 37°C in buffers ranging from pH 1–9). Lyophilization or storage in anhydrous DMSO at −80°C is recommended for long-term stability. Dynamic light scattering (DLS) can assess aggregation in aqueous solutions .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves the absolute configuration and hydrogen-bonding networks . Infrared spectroscopy (IR) identifies carboxylate and ammonium chloride functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, NH3+_3^+ bend at ~1600 cm1^{-1}). 15^{15}N NMR is used to probe amine protonation states .

Advanced Research Questions

Q. How can computational methods predict the reactivity of ethyl (2S)-3-aminopyrrolidine-2-carboxylate hydrochloride in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions at the 3-amino or 2-carboxylate positions. Molecular dynamics simulations (MD) assess solvent effects on reaction kinetics. Reaction path search algorithms, such as those used in ICReDD’s workflow, integrate quantum chemistry and experimental data to optimize conditions .

Q. What challenges arise in resolving crystallographic disorder in the pyrrolidine ring of this compound, and how are they addressed?

  • Methodological Answer : Disorder in the pyrrolidine ring is common due to conformational flexibility. Strategies include:

  • Collecting high-resolution data (≤0.8 Å) at low temperature (100 K).
  • Using SHELXL’s PART and SUMP instructions to model alternative conformations.
  • Applying Hirshfeld atom refinement (HAR) for accurate H-atom positioning .

Q. How do researchers reconcile contradictory biological activity data for derivatives of this compound across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity). Statistical tools like Bland-Altman analysis quantify inter-platform variability. Structural analogs with controlled stereochemistry (e.g., (2R,3S)-isomers) are synthesized to isolate stereospecific effects .

Q. What strategies are employed to mitigate racemization during solid-phase synthesis of peptide conjugates containing this compound?

  • Methodological Answer : Use Fmoc-protected derivatives and coupling reagents like HATU/OxymaPure to minimize racemization. Monitor reaction progress via circular dichroism (CD) spectroscopy. Low-temperature (4°C) coupling and short reaction times (<1 hour) further suppress epimerization .

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